N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

Catalog No.
S1919512
CAS No.
138768-28-2
M.F
C19H15N5O
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecar...

CAS Number

138768-28-2

Product Name

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]pyridine-3-carboxamide

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25)

InChI Key

BABUDAQOHSIBJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3

Amidoalkylating Reagent

N-PBPC functions as an amidoalkylating reagent. This means it can introduce an amide group (C(=O)NH2) and an alkyl chain onto aromatic and heterocyclic compounds [2]. Amide bonds are essential for protein structure and function, while heterocyclic compounds are ring structures containing various atoms, including nitrogen.

Here's a reference for N-PBPC's use in C-C bond formation: 2:

The ability of N-PBPC to introduce these functional groups makes it valuable for modifying proteins and other biomolecules. This modification can be used to:

  • Improve protein stability and functionality 1:
  • Attach reporter molecules for protein detection and tracking 1:
  • Develop new drugs and therapeutic agents by targeting specific protein functions 1:

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide is a chemical compound with the molecular formula C19H15N5O and a molecular weight of approximately 329.36 g/mol. This compound features a benzotriazole moiety, which is known for its applications in various fields, including pharmaceuticals and materials science. The structure consists of a pyridinecarboxamide linked to a phenylmethyl group, contributing to its unique properties and functionalities. It appears as an off-white or yellowish powder and has a melting point ranging from 184 to 188 °C .

, primarily serving as an amidoalkylating reagent. This allows it to facilitate the preparation of amidoalkylated products from aromatic compounds, showcasing its utility in organic synthesis . The compound may also engage in nucleophilic substitution reactions due to the presence of the benzotriazole group, which can stabilize intermediates during reaction pathways.

The synthesis of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide typically involves several steps:

  • Formation of Benzotriazole: The initial step usually includes the synthesis of the benzotriazole ring through condensation reactions involving phenolic compounds and hydrazine derivatives.
  • Amidoalkylation: The benzotriazole derivative is then reacted with pyridinecarboxylic acid derivatives under appropriate conditions (e.g., using coupling agents) to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide .

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide finds applications across various domains:

  • Organic Synthesis: It is primarily used as an amidoalkylating reagent for synthesizing complex organic molecules.
  • Proteomics: Its role in proteomics research highlights its utility in studying protein interactions and modifications.
  • Material Science: Due to its unique structure, it may be explored for applications in polymer chemistry and materials development.

Studies on N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide's interactions are still emerging. Preliminary findings suggest that it may interact with various biological targets, particularly proteins involved in cellular signaling pathways. Further investigation into its binding affinities and mechanisms of action will enhance understanding of its potential therapeutic applications.

Several compounds share structural features or functional groups with N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzotriazoleContains a benzotriazole ringWidely used as a corrosion inhibitor
3-Pyridinecarboxylic acidContains a pyridine ringCommonly used in pharmaceuticals
N-(4-Hydroxyphenyl)methanesulfonamideContains a sulfonamide groupKnown for its antibacterial properties
N-(2-Hydroxyphenyl)acetamideContains an acetamide functional groupExhibits analgesic properties

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide stands out due to its dual functionality derived from both the benzotriazole and pyridinecarboxamide moieties, making it versatile for synthetic applications while also holding potential biological significance.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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